molecular formula C75H70N6O6 B1684041 Pyrvinium pamoate CAS No. 3546-41-6

Pyrvinium pamoate

Cat. No. B1684041
CAS RN: 3546-41-6
M. Wt: 1151.4 g/mol
InChI Key: OOPDAHSJBRZRPH-UHFFFAOYSA-L
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Description

Pyrvinium pamoate is an anthelmintic agent that has been used for the treatment of pinworm infestations . It belongs to the cyanine dye family and is a lipophilic cation . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .


Synthesis Analysis

Pyrvinium pamoate can be synthesized using methods based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent synthetic strategy to pyrvinium triflate salts through Friedländer synthesis has also been reported .


Molecular Structure Analysis

The molecular formula of Pyrvinium pamoate is C75H70N6O6 . It is a cyanine dye with multiple amino groups and shares structural similarities with some naturally occurring polyaminopyrimidine/polyamine compounds .


Chemical Reactions Analysis

Pyrvinium pamoate has been found to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response .


Physical And Chemical Properties Analysis

Pyrvinium pamoate is a potent androgen receptor inhibitor . It has a molecular weight of 1151.40 .

Scientific Research Applications

Anti-Cancer Agent

Pyrvinium pamoate has been identified as a strong anti-cancer molecule in various human cancers both in vitro and in vivo . Its efficacy against cancers has been attributed to diverse mechanisms of action, including the inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal .

Mitochondrial Function Modulator

Pyrvinium pamoate has been linked with mitochondrial localization and targeting due to its structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids . It can co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .

Unfolded Protein Response (UPR) Trigger

Pyrvinium pamoate can trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress . It also elicits metabolic reprogramming, including sulfur compound catabolic processes, and responses to a redox state .

Inhibitor of Protein Folding Function

Pyrvinium pamoate has been found to blunt protein folding function, including protein folding and an ATP metabolic process .

Integrated Stress Response (ISR) Inducer

Pyrvinium pamoate can induce an integrated stress response (ISR), demonstrated by activation of the eIF2α-ATF4 pathway and inhibition of mTORC1 signaling, in a dose- and time-dependent manner .

Inhibitor of Serotonin Receptor 2C Splicing

Pyrvinium pamoate changes alternative splicing of the serotonin receptor 2C by influencing its RNA structure .

Inhibitor of WNT Signaling Pathway

In 2010, Thorne et al. found that Pyrvinium pamoate inhibited the WNT signaling pathway at low nanomolar concentrations (in vitro and in vivo) in Xenopus laevis and in human colon cancer cells .

Treatment for Colorectal Cancer (CRC)

In earlier research, it was demonstrated that pyrvinium pamoate can effectively inhibit the proliferation and migration of colorectal cancer (CRC) cells . It is being explored as a potential therapeutic drug in the treatment of CRC .

Safety And Hazards

Pyrvinium pamoate is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Gastrointestinal disturbances such as nausea, vomiting, dyspepsia, indigestion, and abdominal pain are frequent side effects . Allergic reactions and photosensitivity have also been reported .

Future Directions

Pyrvinium pamoate has been shown to have strong anti-cancer activity in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of Pyrvinium pamoate in cancer treatment.

properties

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDAHSJBRZRPH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C(C=C4)N(C)C)C=C3)C.CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C(C=C4)N(C)C)C=C3)C.C1=CC=C2C(=C(C(=CC2=C1)C(=O)O)[O-])CC3=C(C(=CC4=CC=CC=C34)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H70N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023545
Record name Pyrvinium pamoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1151.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.
Record name PYRVINIUM PAMOATE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name PYRVINIUM PAMOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Product Name

Pyrvinium pamoate

CAS RN

3546-41-6
Record name PYRVINIUM PAMOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrvinium pamoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrvinium embonate
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Melting Point

410 to 419 °F (NTP, 1992)
Record name PYRVINIUM PAMOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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